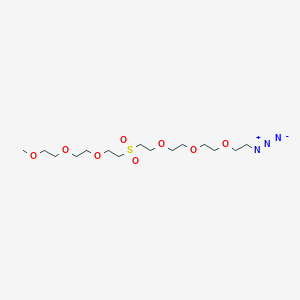
Ald-Ph-amido-PEG24-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound consists of a benzaldehyde moiety and a terminal carboxylic acid group, linked through a linear PEG chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-amido-PEG24-acid involves the reaction of a benzaldehyde derivative with a PEG chain terminated with a carboxylic acid group. The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide groups . The terminal carboxylic acid can undergo reactions with primary and secondary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-Ph-amido-PEG24-acid undergoes several types of chemical reactions, including:
Condensation Reactions: The benzaldehyde group reacts with primary amines to form imines or Schiff bases.
Amide Bond Formation: The terminal carboxylic acid reacts with amines in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Coupling Agents: EDC, HATU, and DCC are commonly used to facilitate amide bond formation.
Major Products
The major products formed from these reactions are typically PROTACs, which consist of two different ligands connected by the this compound linker .
Applications De Recherche Scientifique
Ald-Ph-amido-PEG24-acid is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques.
Mécanisme D'action
Ald-Ph-amido-PEG24-acid functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ald-PEG24-acid: Similar structure but lacks the amido group, making it less versatile in forming stable amide bonds.
Ald-Ph-PEG12-acid: Shorter PEG chain, which may affect the flexibility and reach of the linker.
Uniqueness
Ald-Ph-amido-PEG24-acid is unique due to its long PEG chain, which provides flexibility and reduces steric hindrance in PROTACs . The presence of both benzaldehyde and carboxylic acid groups allows for versatile conjugation with various functional groups .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFHLMEZRVAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H107NO28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














